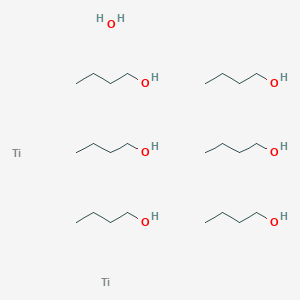
Hexabutoxy-mu-oxodi-titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexabutoxy-mu-oxodi-titanium is a chemical compound with the molecular formula C24H54O7Ti2 and a molecular weight of 550.42 g/mol . It is also known by other names such as Hexabutoxy-μ-oxodititanium (IV) and 6,6,8,8-Tetrabutoxy-5,7,9-trioxa-6,8-dititana (IV) tridecane . This compound is typically a clear liquid that can range in color from white to yellow to green . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Hexabutoxy-mu-oxodi-titanium can be synthesized through several methods. One common synthetic route involves the reaction of titanium tetrachloride with butanol under controlled conditions . This reaction typically requires an inert atmosphere to prevent unwanted side reactions and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Hexabutoxy-mu-oxodi-titanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of titanium dioxide, while reduction reactions can produce lower oxidation state titanium compounds .
Scientific Research Applications
Hexabutoxy-mu-oxodi-titanium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of titanium-based materials, including titanium dioxide nanoparticles . In biology and medicine, it is explored for its potential use in drug delivery systems and as a component in biomedical implants due to its biocompatibility . Industrially, it is used in the production of coatings, catalysts, and other advanced materials .
Mechanism of Action
The mechanism of action of Hexabutoxy-mu-oxodi-titanium involves its interaction with various molecular targets and pathways. In drug delivery systems, it can facilitate the controlled release of therapeutic agents by forming stable complexes with the drugs . In catalysis, it acts as a catalyst by providing active sites for chemical reactions, thereby increasing the reaction rate and efficiency . The specific molecular targets and pathways involved depend on the particular application and the chemical environment .
Comparison with Similar Compounds
Hexabutoxy-mu-oxodi-titanium can be compared with other titanium coordination compounds such as titanium tetraisopropoxide and titanium tetrabutoxide . These compounds share similar properties but differ in their specific chemical structures and reactivity. For example, titanium tetraisopropoxide is more volatile and less stable than this compound, making it less suitable for certain applications . The unique combination of stability and reactivity of this compound makes it a valuable compound in various scientific and industrial fields .
Properties
Molecular Formula |
C24H62O7Ti2 |
|---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
butan-1-ol;titanium;hydrate |
InChI |
InChI=1S/6C4H10O.H2O.2Ti/c6*1-2-3-4-5;;;/h6*5H,2-4H2,1H3;1H2;; |
InChI Key |
DRNPGEPMHMPIQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O.[Ti].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14118280.png)
![9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole](/img/structure/B14118293.png)
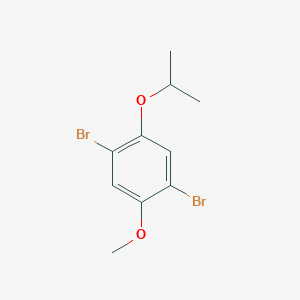
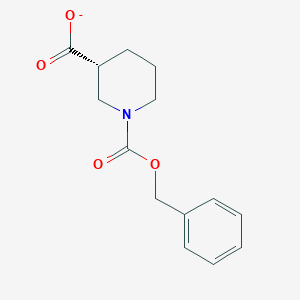
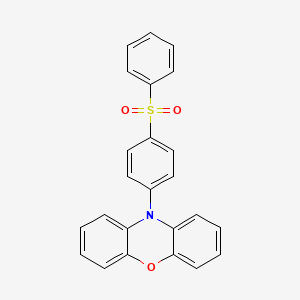

![benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate](/img/structure/B14118311.png)
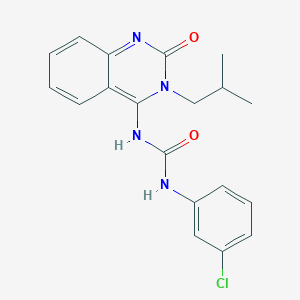


![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118361.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118362.png)
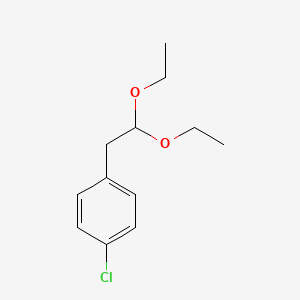
![2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14118369.png)
